molecular formula C17H16N2O3S B2997197 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole CAS No. 321999-02-4

5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole

Cat. No.: B2997197
CAS No.: 321999-02-4
M. Wt: 328.39
InChI Key: HYAKUPWZFHYHNE-UHFFFAOYSA-N
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Description

5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole is a chemical compound with the molecular formula C17H16N2O3S and a molecular weight of 328.39 g/mol. This 1-(phenylsulfonyl)-1H-pyrazole derivative is of significant interest in medicinal chemistry and antiviral research, particularly in the development of agents against viruses of the Flaviviridae family . The core 1-(phenylsulfonyl)-1H-pyrazole structure is a recognized pharmacophore, a key component of molecules designed to inhibit the replication of pathogenic RNA viruses . Structural analogs of this compound have demonstrated potent and selective activity against significant human and animal pathogens, including Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV), with efficacy comparable to or better than the reference inhibitor ribavirin . The phenoxyethyl substitution at the 5-position of the pyrazole ring is a critical structural feature that contributes to the compound's biological activity and interaction with viral targets . This product is intended For Research Use Only (RUO) and is strictly for laboratory applications. It is not approved for diagnostic, therapeutic, or personal use. Researchers are advised to consult the product's Safety Data Sheet (SDS) before use and handle the material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-(1-phenoxyethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-14(22-15-8-4-2-5-9-15)17-12-13-18-19(17)23(20,21)16-10-6-3-7-11-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAKUPWZFHYHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1S(=O)(=O)C2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-phenoxyethylhydrazine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxyethyl and phenylsulfonyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Electronic Features

The following table summarizes key structural attributes and biological activities of 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole and related compounds:

Compound Name Substituents (Position) Molecular Weight Key Biological Activity/Properties Reference(s)
This compound 1: Phenylsulfonyl; 5: Phenoxyethyl ~356.4 (est.) N/A (Inferred: Potential antifungal/cytotoxic)
Celecoxib (SC-58635) 1: 4-Sulfonamidophenyl; 5: 4-Methylphenyl; 3: CF3 381.37 Selective COX-2 inhibitor (anti-inflammatory)
1-({[5-(α-D-Galactopyranosyloxy)methyl]-1H-pyrrole-2-carbaldehyde-1-yl}-ethyl)-1H-pyrazole (Compound 2) Pyrrole-carbaldehyde with galactose moiety N/A 70.4% growth inhibition (100 µM, mouse melanoma)
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole 1: 4-Methoxyphenyl; 3: CF3; 5: 4-Cl-Ph 352.74 N/A (Structural analog with electron-withdrawing groups)
1-(4-Methoxyphenyl)-3-CF3-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole 1: 4-MeO-Ph; 3: CF3; 5: 3,4,5-triMeO-Ph 408.37 Crystallographic data available (P-1 space group)
Antifungal sulfone-pyrazoles (e.g., 1-(4-chlorophenyl)-5-aryl-4-(phenylsulfonyl)-1H-pyrazole) Variable aryl groups at positions 1, 4, 5 ~350–400 Antifungal activity (MIC values not specified)
Key Observations:
  • Electron-Withdrawing Groups: The phenylsulfonyl group in the target compound and the trifluoromethyl (CF3) group in analogs (e.g., celecoxib) enhance metabolic stability and modulate electronic properties.
  • Solubility and Lipophilicity: Compound 2 () incorporates a galactose moiety, significantly improving aqueous solubility and cellular uptake compared to non-glycosylated analogs.
  • Substituent Position and Conformation: The 3,4,5-trimethoxyphenyl group in the compound from introduces steric bulk and hydrogen-bonding capacity, which may enhance binding to hydrophobic pockets in enzymes.

Stability and Reactivity

  • Tautomerism and Hydrogen Bonding : Hydroxypyrazole derivatives () exhibit tautomerism stabilized by intramolecular hydrogen bonds. The target compound’s substituents likely preclude such tautomerism, favoring a single stable conformation .
  • Metabolic Susceptibility: Celecoxib’s methylphenyl and CF3 groups were optimized to reduce plasma half-life. The phenoxyethyl chain in the target compound may introduce metabolic soft spots (e.g., ether cleavage), necessitating further pharmacokinetic studies .

Biological Activity

5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown potent antiproliferative effects against various cancer cell lines. A study reported that pyrazole derivatives exhibited IC50 values ranging from 0.07 μM to 49.85 μM against different tumor cell lines, indicating strong cytotoxic potential .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 Value (μM)Reference
Compound AMCF-70.08
Compound BA54926
Compound CHepG20.07

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with some studies reporting inhibition percentages comparable to standard anti-inflammatory drugs like dexamethasone . The mechanism involves the modulation of COX enzymes, which play a crucial role in the inflammatory response.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
Compound D76%86%
Compound E61%93%

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : Many pyrazole derivatives act as inhibitors of kinases such as JAK2/3 and Aurora A/B, which are implicated in cancer progression . This inhibition can disrupt signaling pathways essential for tumor growth.
  • Caspase Activation : Studies have shown that certain pyrazole analogs can modulate caspase activity, leading to apoptosis in cancer cells . This suggests a potential for developing therapies that leverage apoptotic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

  • Anticancer Screening : A study evaluated a series of pyrazole compounds against various cancer cell lines and found significant cytotoxicity, with some compounds exhibiting low micromolar IC50 values .
  • Anti-inflammatory Effects : Another research highlighted the anti-inflammatory properties of pyrazole derivatives, demonstrating their ability to inhibit cytokine production in vitro and in vivo models .
  • Antimicrobial Activity : Certain pyrazole derivatives have also been tested for antimicrobial activity, showing effectiveness against bacterial strains such as E. coli and S. aureus .

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodology :

  • Cyclocondensation : Start with precursors like ethyl acetoacetate and phenylhydrazine to form the pyrazole core, followed by sulfonylation using phenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Phenoxyethyl Introduction : Employ nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) to attach the phenoxyethyl group. Optimize by varying catalysts (e.g., copper sulfate in THF/water mixtures) and reaction temperatures .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for isolation .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity. Compare chemical shifts with computational predictions (e.g., DFT) for validation .
  • X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol) and analyze dihedral angles between aromatic rings .
  • IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

Q. How can the biological activity of this compound be initially screened?

  • Methodology :

  • Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Kinase Inhibition : Screen against kinase panels (e.g., p38 MAPK) via fluorescence polarization assays .
  • Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .

Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?

  • Methodology :

  • Liquid-Liquid Extraction : Separate using ethyl acetate and water, adjusting pH for acidic/basic impurities .
  • Flash Chromatography : Use silica gel with gradients of polar/nonpolar solvents (e.g., 20–50% ethyl acetate in hexane) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

Advanced Questions

Q. How can researchers resolve discrepancies in spectroscopic data obtained for this compound across different studies?

  • Methodology :

  • Solvent/Concentration Effects : Replicate experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess shifts .
  • Computational Validation : Perform DFT calculations (e.g., Gaussian 09) to predict NMR/IR spectra and compare with experimental data .
  • Crystallographic Analysis : Resolve ambiguities (e.g., tautomerism) via single-crystal X-ray diffraction .

Q. What strategies are employed to study the potential tautomerism or conformational dynamics of this compound in different environments?

  • Methodology :

  • Variable-Temperature NMR : Monitor proton exchange between tautomers (e.g., keto-enol) in DMSO-d₆ from 25°C to 80°C .
  • Solid-State Analysis : Compare X-ray structures (crystalline vs. amorphous) to identify dominant tautomeric forms .
  • Solvent Polarity Studies : Use UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. methanol) to track tautomer equilibrium .

Q. What computational methods are utilized to predict the reactivity or interaction mechanisms of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding modes with enzymes (e.g., carbonic anhydrase) .
  • MD Simulations : Run GROMACS simulations to assess stability of ligand-protein complexes over 100 ns .
  • QSAR Modeling : Corporate substituent effects (e.g., electron-withdrawing groups) to predict bioactivity trends .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodology :

  • Substituent Variation : Synthesize analogs with halogens (e.g., -F, -Cl) or methoxy groups at phenyl rings to assess electronic effects .
  • Pharmacophore Mapping : Identify critical moieties (e.g., sulfonyl group for kinase binding) via 3D alignment in MOE .
  • In Vivo Testing : Evaluate lead compounds in rodent models for pharmacokinetics (e.g., bioavailability, half-life) .

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